5-Methoxysterigmatocystin
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Overview
Description
5-Methoxysterigmatocystin is a mycotoxin produced by certain species of fungi, particularly those belonging to the genus Aspergillus. It is structurally related to sterigmatocystin and is known for its cytotoxic and genotoxic properties. This compound has garnered significant attention due to its potential implications in various fields of scientific research, including toxicology, pharmacology, and environmental science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methoxysterigmatocystin can be synthesized through microbial fermentation. The mycotoxin is isolated from the mycelium of Aspergillus species. The fermentation process involves cultivating the fungus under controlled conditions, followed by extraction and purification of the compound using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to its toxic nature and limited commercial applications. the compound can be produced in laboratory settings for research purposes using the aforementioned microbial fermentation methods .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxysterigmatocystin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and potential modifications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using halogenating agents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
5-Methoxysterigmatocystin has several scientific research applications, including:
Toxicology: The compound is studied for its cytotoxic and genotoxic effects on various cell lines, such as A549 and HepG2 cells.
Pharmacology: Research on this compound includes its potential antitumor activity.
Environmental Science: The presence of this compound in indoor environments, particularly in damp areas, is of concern due to its potential health risks.
Mechanism of Action
5-Methoxysterigmatocystin exerts its effects primarily through the induction of DNA damage. It causes both single and double-strand breaks in DNA, leading to the activation of checkpoint proteins such as Chk2. This activation results in cell cycle arrest and, in some cases, apoptosis. The compound’s genotoxicity is attributed to its ability to interfere with DNA replication and repair processes .
Comparison with Similar Compounds
Sterigmatocystin: Structurally similar to 5-Methoxysterigmatocystin, sterigmatocystin also exhibits cytotoxic and genotoxic properties.
Aflatoxins: These mycotoxins are chemically related to sterigmatocystin and this compound and are known for their potent carcinogenic effects.
Versicolorin A: Another related compound, versicolorin A, shares structural similarities and is produced by Aspergillus species.
Uniqueness: this compound is unique due to its specific methoxy group, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other related mycotoxins and contributes to its distinct toxicological profile .
Properties
Molecular Formula |
C19H14O7 |
---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
(3R,7S)-15-hydroxy-11,18-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one |
InChI |
InChI=1S/C19H14O7/c1-22-10-4-3-9(20)14-16(21)15-11(23-2)7-12-13(18(15)26-17(10)14)8-5-6-24-19(8)25-12/h3-8,19-20H,1-2H3/t8-,19+/m1/s1 |
InChI Key |
VVRUNWFPOWIBDY-YLVJLNSGSA-N |
Isomeric SMILES |
COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C4C(=C3O2)[C@H]5C=CO[C@H]5O4)OC |
Canonical SMILES |
COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C4C(=C3O2)C5C=COC5O4)OC |
Synonyms |
5-methoxysterigmatocystin |
Origin of Product |
United States |
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